molecular formula C29H36N4O B226743 2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Cat. No. B226743
M. Wt: 456.6 g/mol
InChI Key: HQTAQIRQDLZOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol include the inhibition of cell growth and proliferation, reduction of oxidative stress, and inhibition of inflammation. It has also been found to have a protective effect on the liver and kidney.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol in lab experiments is its potential to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. However, one of the limitations is that it has not been extensively studied in vivo, and its safety and toxicity profiles are yet to be determined.

Future Directions

There are several future directions for the research on 2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One of the directions is to study its potential as an anticancer drug and to determine its safety and toxicity profiles. Another direction is to investigate its potential in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Further research is also needed to determine the optimal dosage and administration route for this compound.
Conclusion:
In conclusion, 2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a synthetic compound that has potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. However, further research is needed to determine its safety and toxicity profiles and to investigate its potential in the treatment of other diseases.

Synthesis Methods

The synthesis of 2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves a multi-step process that includes the reaction of imidazole and pyrimidine derivatives with tert-butyl bromoacetate, followed by the reaction with 2,4-dihydroxybenzaldehyde and 2-ethyl-6-methylaniline. The final product is obtained through a purification process that involves recrystallization and column chromatography.

Scientific Research Applications

2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been found to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

Product Name

2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Molecular Formula

C29H36N4O

Molecular Weight

456.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C29H36N4O/c1-9-19-13-10-12-18(2)23(19)31-26-24(32-27-30-14-11-15-33(26)27)20-16-21(28(3,4)5)25(34)22(17-20)29(6,7)8/h10-17,31,34H,9H2,1-8H3

InChI Key

HQTAQIRQDLZOHZ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)C

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)C

Origin of Product

United States

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